

Dhaq Diacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dhaq diacetate*

CAS No.: 70711-41-0

Cat. No.: B1201408

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activities of **Dhaq diacetate**, an analogue of the potent antineoplastic agent, Mitoxantrone.

Chemical Structure and Properties

Dhaq diacetate, also known as Mitoxantrone diacetate, is a synthetic anthracenedione. Its chemical identity is rooted in the structure of its parent compound, Mitoxantrone, a well-established anticancer drug. The core structure consists of a planar tricyclic aromatic anthraquinone system, which is crucial for its biological activity.

The IUPAC name for **Dhaq diacetate** is 2-[[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate].[1] It is the diacetate salt of 1,4-dihydroxy-5,8-bis{(2-(2-hydroxyethyl)amino)ethyl}amino)-9,10-anthracenedione.[1]

Chemical Structure:

- Core: Anthracenedione

- Substituents: Two identical side chains attached to the anthraquinone core. Each side chain contains a hydroxyethylaminoethylamino group.
- Salt form: Diacetate salt, indicating the presence of two acetate counter-ions.

Below is a table summarizing the key chemical and physical properties of **Dhaq diacetate**.

Property	Value	Source
IUPAC Name	2-[[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate	[1]
Synonyms	Mitoxantrone diacetate, Dhaq diacetate	[1]
CAS Number	70711-41-0	[1]
Molecular Formula	C26H36N4O10	[1]
Molecular Weight	564.6 g/mol (Computed)	[1]
Canonical SMILES	<chem>CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+])CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO</chem>	[1]

Note: Experimental data for properties such as melting point and solubility for **Dhaq diacetate** are not readily available in the surveyed literature. The provided molecular weight is a computed value.

Synthesis

While a specific, detailed protocol for the synthesis of **Dhaq diacetate** is not extensively documented in publicly available literature, the general synthetic routes for Mitoxantrone and its

analogues provide a framework for its preparation. The synthesis of such anthracenedione derivatives typically involves the condensation of a substituted leucoquinizarin with appropriate amines, followed by air oxidation.[2]

A plausible synthetic workflow for **Dhaq diacetate** would likely start from 1,4,5,8-tetrahydroxyanthraquinone (leucoquinizarin), which is then reacted with an excess of 2-(2-aminoethylamino)ethanol to introduce the side chains. The final step would involve the formation of the diacetate salt by treatment with acetic acid.

Biological Activity and Mechanism of Action

The biological activity of **Dhaq diacetate** is presumed to be very similar to that of its parent compound, Mitoxantrone, which is a potent topoisomerase II inhibitor and DNA intercalator.[3] This mechanism of action is central to its cytotoxic effects against cancer cells.

3.1. DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of the **Dhaq diacetate** molecule allows it to insert itself between the base pairs of DNA, a process known as intercalation.[4][5][6] This interaction distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription.

Furthermore, **Dhaq diacetate** is expected to inhibit topoisomerase II, a critical enzyme that manages DNA topology during replication and transcription.[3] By stabilizing the complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

The following diagram illustrates the proposed mechanism of action:



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Caption: Proposed mechanism of action for **Dhaq diacetate**.

3.2. Cytotoxicity

As an analogue of Mitoxantrone, **Dhaq diacetate** is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. While specific IC50 values for **Dhaq diacetate** are not widely reported, the data for Mitoxantrone provides a strong indication of its potential potency.

Table of IC50 Values for Mitoxantrone:

Cell Line	Cancer Type	IC50 (nM)	Source
MCF-7	Breast Carcinoma	196	[7]
MDA-MB-231	Breast Carcinoma	18	[7]
HL-60	Promyelocytic Leukemia	8	[1]
THP-1	Acute Monocytic Leukemia	12	[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of compounds like **Dhaq diacetate**. Below are representative methodologies for key assays.

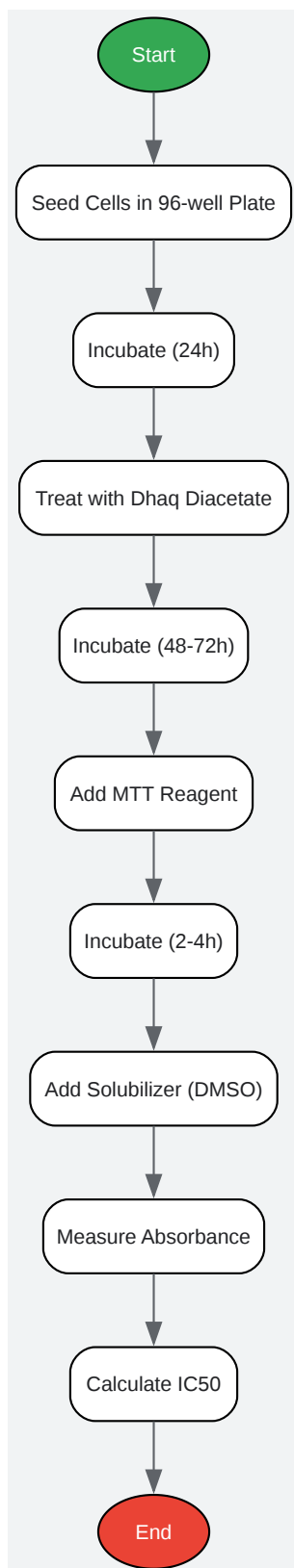
4.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of **Dhaq diacetate** (or a relevant analogue) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]



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Caption: General workflow for an MTT cytotoxicity assay.

4.2. DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA. Intercalation causes the DNA to unwind.

Protocol:

- **Reaction Setup:** Prepare a reaction mixture containing supercoiled plasmid DNA, a type I topoisomerase, and varying concentrations of **Dhaq diacetate**.
- **Incubation:** Incubate the reaction mixture to allow the topoisomerase to relax the plasmid DNA in the presence of the compound.
- **Enzyme Inactivation:** Stop the reaction and inactivate the topoisomerase.
- **Agarose Gel Electrophoresis:** Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
- **Visualization:** Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of supercoiled DNA with increasing compound concentration indicates intercalation.

Conclusion

Dhaq diacetate, as a close analogue of Mitoxantrone, holds potential as a cytotoxic agent for cancer research and development. Its presumed mechanism of action, involving DNA intercalation and topoisomerase II inhibition, is a well-validated strategy in cancer chemotherapy. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines are warranted to fully elucidate its therapeutic potential. The experimental protocols and background information provided in this guide serve as a foundational resource for researchers embarking on the study of this promising compound.

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